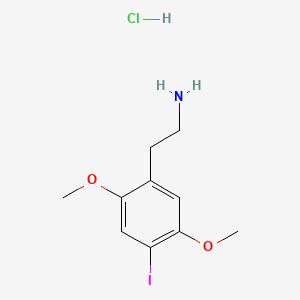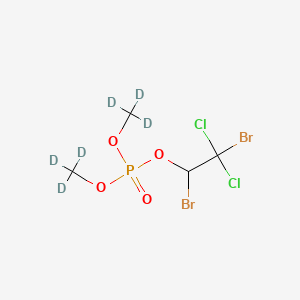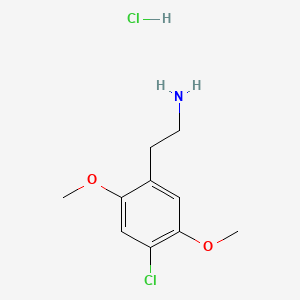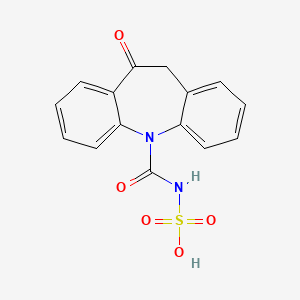
Oxcarbazepine N-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxcarbazepine N-Sulfate is a derivative of oxcarbazepine, which is an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. This compound is formed by the sulfation of oxcarbazepine, resulting in a compound with potentially different pharmacokinetic and pharmacodynamic properties.
Wirkmechanismus
Target of Action
Oxcarbazepine and its active metabolite, MHD, primarily target voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons, which is a fundamental process in the transmission of signals in the nervous system .
Mode of Action
Oxcarbazepine and MHD exert their action by blocking voltage-sensitive sodium channels . This leads to the stabilization of hyper-excited neural membranes, suppression of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses . This interaction with its targets results in the inhibition of abnormal electrical activity in the brain, which is often associated with seizures .
Biochemical Pathways
Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, MHD . This step is mediated by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid . A minor amount (4% of the dose) is oxidized to the pharmacologically inactive dihydroxy derivative (DHD) .
Pharmacokinetics
The absorption of oxcarbazepine is complete . In plasma, after a single oral administration of oxcarbazepine, the mean apparent elimination half-life (t½) of MHD in adults was 8–9 hours . At steady state, MHD displays predictable linear pharmacokinetics at doses ranging from 300 to 2400mg . In children with normal renal function, renal clearance of MHD is higher than in adults, with a corresponding reduction in the terminal t1/2 of MHD . Therefore, although no special dose recommendation is needed, an increase in the dose of oxcarbazepine may be necessary to achieve similar plasma levels to those in adults .
Result of Action
The primary result of Oxcarbazepine’s action is the reduction in the incidence of seizures in epilepsy . By inhibiting abnormal electrical activity in the brain, Oxcarbazepine helps to prevent the spread of seizures .
Action Environment
The action, efficacy, and stability of Oxcarbazepine can be influenced by various environmental factors. For instance, the presence of humic acid in the solution could greatly inhibit the degradation of Oxcarbazepine . Furthermore, the degradation kinetics and mechanism of Oxcarbazepine by UV-activated persulfate oxidation were investigated, showing that UV/persulfate (UV/PS) process appeared to be more effective in degrading Oxcarbazepine than UV or PS alone . This suggests that environmental factors such as UV light and the presence of certain chemicals can influence the stability and action of Oxcarbazepine.
Biochemische Analyse
Biochemical Properties
Oxcarbazepine N-Sulfate, like its parent compound Oxcarbazepine, is thought to exert its effects through interactions with voltage-dependent sodium channels in the brain
Cellular Effects
Oxcarbazepine has been shown to influence cell function by blocking voltage-dependent sodium channels in the brain, which can reduce abnormal electrical activity and thus decrease the incidence of seizures .
Molecular Mechanism
Oxcarbazepine, its parent compound, is known to exert its effects by blocking voltage-dependent sodium channels in the brain . This action is thought to be mediated by cytosolic arylketone reductases .
Temporal Effects in Laboratory Settings
Oxcarbazepine has been shown to have predictable linear pharmacokinetics at doses ranging from 300 to 2400mg .
Dosage Effects in Animal Models
Oxcarbazepine has been shown to have potent antiepileptic activity in animal models .
Metabolic Pathways
Oxcarbazepine is known to be rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (MHD), which is responsible for the pharmacological effect of the drug .
Transport and Distribution
Oxcarbazepine is known to be rapidly absorbed and distributed within the body .
Subcellular Localization
Oxcarbazepine is known to exert its effects primarily in the brain, suggesting that it may be localized to neuronal cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxcarbazepine N-Sulfate typically involves the sulfation of oxcarbazepine. This can be achieved by reacting oxcarbazepine with a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxcarbazepine N-Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of oxcarbazepine.
Substitution: Formation of various substituted oxcarbazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxcarbazepine N-Sulfate has several scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and their impact on pharmacokinetics.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme activity.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Oxcarbazepine N-Sulfate can be compared with other similar compounds such as:
Oxcarbazepine: The parent compound, which is widely used as an anticonvulsant and mood stabilizer.
Carbamazepine: A structurally related compound with similar therapeutic uses but different metabolic pathways.
Eslicarbazepine Acetate: A prodrug that is metabolized to the active compound eslicarbazepine, which has a similar mechanism of action.
Uniqueness
This compound is unique due to its sulfated structure, which may confer different pharmacokinetic properties compared to its parent compound. This structural modification can potentially lead to variations in absorption, distribution, metabolism, and excretion, thereby influencing its therapeutic efficacy and safety profile.
Eigenschaften
IUPAC Name |
(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)sulfamic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-14-9-10-5-1-3-7-12(10)17(15(19)16-23(20,21)22)13-8-4-2-6-11(13)14/h1-8H,9H2,(H,16,19)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUUBMUNUJEFKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676089 |
Source


|
| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-54-4 |
Source


|
| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
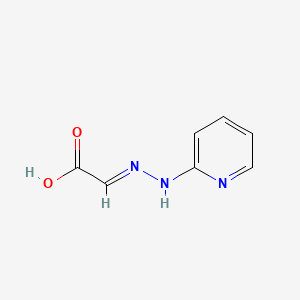

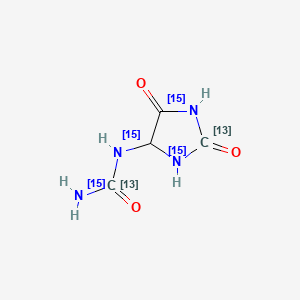
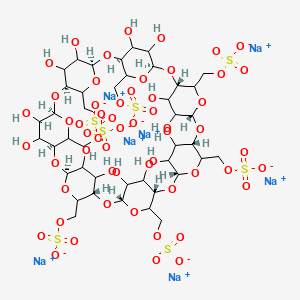
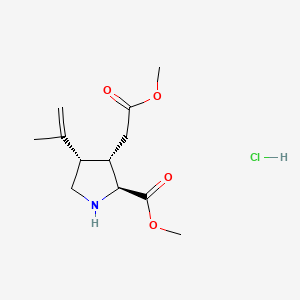
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)
